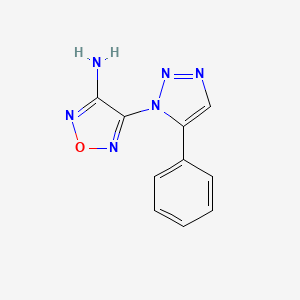

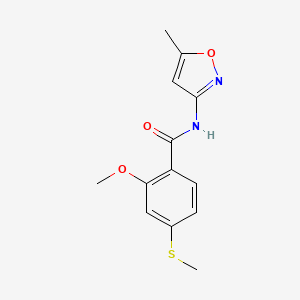

![molecular formula C13H11N3O2 B5583463 N-[4-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5583463.png)

N-[4-(aminocarbonyl)phenyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(aminocarbonyl)phenyl]nicotinamide is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 241.085126602 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-(4-carbamoylphenyl)pyridine-3-carboxamide, also known as N-[4-(aminocarbonyl)phenyl]nicotinamide, has been identified as a promising hit against Mycobacterium tuberculosis . This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG) .

Mode of Action

The compound inhibits M. tuberculosis growth in liquid cultures in a bacteriostatic manner . Mechanistic studies revealed that this compound is a prodrug and that its anti-mycobacterial activity requires AmiC-dependent hydrolysis . It further inhibits M. tuberculosis growth in macrophages by inducing autophagy .

Biochemical Pathways

The compound plays a pivotal role in NAD+ synthesis , notably contributing to redox reactions and energy production in cutaneous cells . Through diversified biochemical mechanisms, it is also known to influence human DNA repair and cellular stress responses .

Pharmacokinetics

It is known that the compound is a prodrug, which means it undergoes metabolic transformations in the body to become an active drug . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

In macrophages, the compound was found to be as active as isoniazid, inhibiting M. tuberculosis growth in a bactericidal manner . It also inhibits M. tuberculosis growth in macrophages by inducing autophagy .

Action Environment

It is known that the compound’s anti-mycobacterial activity requires amic-dependent hydrolysis , suggesting that the presence and activity of this enzyme in the environment could influence the compound’s efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-(4-carbamoylphenyl)pyridine-3-carboxamide has been studied for its potential use against SARS-CoV-2 . The compound interacts with the SARS-coronavirus-2 main protease, which is essential for viral transcription and replication . The inhibitory potential of N-(4-carbamoylphenyl)pyridine-3-carboxamide against this main protease has been investigated using molecular docking, molecular dynamics simulation, and free binding energy calculations .

Cellular Effects

In terms of cellular effects, N-(4-carbamoylphenyl)pyridine-3-carboxamide has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to affect extracellular adenine nucleotide metabolism and the intracellular energy status in endothelial cells, shifting catabolite patterns toward the accumulation of extracellular inosine . This leads to increased permeability of lung endothelial cells .

Molecular Mechanism

The molecular mechanism of N-(4-carbamoylphenyl)pyridine-3-carboxamide involves its interaction with the main protease of SARS-coronavirus-2 . The compound has been found to have the highest negative binding affinity among all standard drugs tested, indicating a strong inhibitory potential .

Temporal Effects in Laboratory Settings

It is known that the compound is rapidly phosphorylated by liver homogenate, with significant rates also reported in heart and kidneys’ homogenates .

Dosage Effects in Animal Models

While specific dosage effects of N-(4-carbamoylphenyl)pyridine-3-carboxamide in animal models have not been extensively studied, it is known that administration of the compound in vivo results in accumulation of its monophosphate form in the liver, heart, skeletal muscle, and lung .

Metabolic Pathways

N-(4-carbamoylphenyl)pyridine-3-carboxamide is involved in the metabolism of nicotinamide, a form of vitamin B3 . It is an oxidized nicotinamide metabolite that has a carbonyl group at the fourth carbon of the nicotinamide ring .

Transport and Distribution

The transport and distribution of N-(4-carbamoylphenyl)pyridine-3-carboxamide within cells and tissues are influenced by physiological factors such as flow distribution or specific transport mechanisms .

Subcellular Localization

It is known that not only erythrocytes but also other cell types are capable of phosphorylating the compound to form its monophosphate .

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-12(17)9-3-5-11(6-4-9)16-13(18)10-2-1-7-15-8-10/h1-8H,(H2,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDJVSAYGVZVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

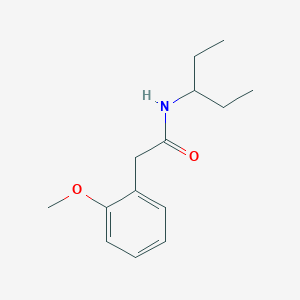

![4-{4-[1-(2,3-dimethoxybenzyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5583380.png)

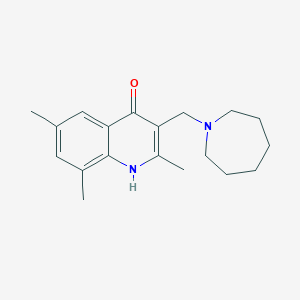

![methyl [1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]acetate](/img/structure/B5583422.png)

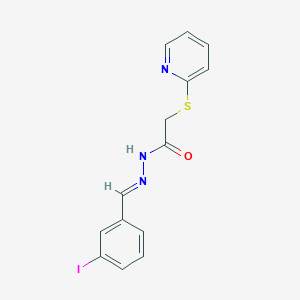

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-4-methyl-1H-benzimidazole](/img/structure/B5583427.png)

![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5583448.png)

![ethyl 3-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5583452.png)

![2-{4-[(2-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5583467.png)

![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5583469.png)

![8-fluoro-2-{[3-(4-morpholinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5583470.png)